Methyl 2-iso-propylbenzoylformate
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Overview
Description
Methyl 2-iso-propylbenzoylformate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoylformate, characterized by the presence of an iso-propyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iso-propylbenzoylformate typically involves the esterification of 2-iso-propylbenzoylformic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iso-propylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iso-propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: 2-iso-propylbenzoic acid.
Reduction: 2-iso-propylbenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-iso-propylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-iso-propylbenzoylformate involves its interaction with specific molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The iso-propyl group may also influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Methyl benzoylformate: Lacks the iso-propyl group, making it less sterically hindered.
Ethyl 2-iso-propylbenzoylformate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-iso-propylbenzoate: Similar but lacks the formyl group.
Uniqueness: Methyl 2-iso-propylbenzoylformate is unique due to the presence of both the iso-propyl and formyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
methyl 2-oxo-2-(2-propan-2-ylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)9-6-4-5-7-10(9)11(13)12(14)15-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRTVYKOZTTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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